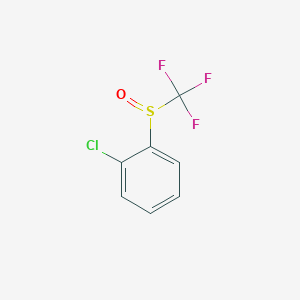

1-Chloro-2-((trifluoromethyl)sulfinyl)benzene

Description

Properties

IUPAC Name |

1-chloro-2-(trifluoromethylsulfinyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3OS/c8-5-3-1-2-4-6(5)13(12)7(9,10)11/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJYSAQYZJTLLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Chloro-2-((trifluoromethyl)sulfinyl)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-2-(trifluoromethyl)benzene with sulfur dioxide and a suitable oxidizing agent. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yield and purity .

Chemical Reactions Analysis

1-Chloro-2-((trifluoromethyl)sulfinyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the sulfinyl group to a sulfide group using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include solvents like acetonitrile or ethanol, and catalysts such as palladium on carbon. .

Scientific Research Applications

1-Chloro-2-((trifluoromethyl)sulfinyl)benzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Chloro-2-((trifluoromethyl)sulfinyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylsulfinyl group can form strong interactions with these targets, leading to modulation of their activity. Pathways involved may include oxidative stress response, signal transduction, and metabolic processes .

Comparison with Similar Compounds

Comparison with Sulfonyl Analogues

The sulfinyl group in the target compound distinguishes it from sulfonyl analogues like 1-chloro-2-((trifluoromethyl)sulfonyl)benzene (Fig. 1). Sulfonyl groups (-SO₂CF₃) are stronger electron-withdrawing groups compared to sulfinyl (-SO) due to the additional oxygen atom, leading to increased reactivity in electrophilic substitution and hydrogen bonding interactions.

Key Differences:

Sulfonyl derivatives exhibit enhanced activity in enzyme inhibition (e.g., CD73) due to stronger interactions with catalytic residues . However, the sulfinyl variant may offer better solubility and metabolic stability in drug design .

Comparison with Halogen-Substituted Derivatives

Replacing the sulfinyl group with halogens or altering substituent positions significantly alters properties:

Examples:

- 1-Chloro-2-(trifluoromethyl)benzene : Lacks the sulfinyl group, reducing steric hindrance and electron withdrawal. Used as a precursor in cross-coupling reactions (e.g., Pd-catalyzed allyl-aryl coupling) .

Reactivity Trends:

- Ortho vs. Para Substitution : Ortho-substituted derivatives (e.g., target compound) exhibit steric hindrance, slowing reactions compared to para-substituted analogues .

- Halogen Effects : Chlorine (moderate EWG) vs. bromine (stronger EWG) influences electronic density and reaction rates in aromatic systems .

Comparison with Nitro-Substituted Derivatives

Nitro groups (-NO₂) introduce strong electron-withdrawing effects, further polarizing the aromatic ring. For example, 1-Chloro-2-nitro-4-((trifluoromethyl)sulfonyl)benzene (CAS 1550-27-2) demonstrates enhanced reactivity in electrophilic substitutions and higher thermal stability due to the nitro group .

Physicochemical Properties

Biological Activity

1-Chloro-2-((trifluoromethyl)sulfinyl)benzene, also known as o-chlorobenzotrifluoride, is an aromatic compound characterized by its unique chemical structure, which includes a chlorine atom and a trifluoromethyl sulfinyl group attached to a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and material science, due to its potential biological activities.

- Molecular Formula : CHClFOS

- Molecular Weight : Approximately 228.62 g/mol

- Boiling Point : Typically ranges between 100-150 °C depending on purity and environmental conditions.

The biological activity of 1-Chloro-2-((trifluoromethyl)sulfinyl)benzene is primarily attributed to the electron-withdrawing properties of the trifluoromethyl group, which can influence the reactivity of the compound with biological targets such as enzymes or receptors. The sulfinyl group may also play a role in modulating biological pathways by interacting with specific proteins.

Biological Activity

Research into the biological activity of this compound is limited; however, compounds containing trifluoromethyl groups are often associated with significant biological properties. Potential activities include:

- Antiviral Activity : Compounds with similar structures have shown promise against various viruses, including influenza and herpes simplex virus. For instance, studies have indicated that trifluoromethyl-containing compounds can exhibit low IC values against these viruses, suggesting strong antiviral activity .

- Cytotoxicity : Initial cytotoxicity assays indicate that derivatives of compounds containing trifluoromethyl groups can be evaluated for their safety profiles on cell lines. For example, some compounds have demonstrated CC values indicating varying levels of toxicity .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 1-Chloro-4-((trifluoromethyl)sulfonyl)benzene | CHClFO₂S | Sulfonyl group instead of sulfinyl | Antimicrobial properties reported |

| 1,3-Dichloro-2-(trifluoromethyl)benzene | CHCl₂F | Two chlorine atoms | Notable antifungal activity |

| 1-Chloro-2,4-bis(trifluoromethyl)benzene | CHClF₆ | Two trifluoromethyl groups | Potential for high bioactivity |

Case Studies

- Antiviral Testing : In a study assessing antiviral activity against influenza virus H1N1 and herpes simplex virus (HSV-1), synthesized compounds similar to 1-Chloro-2-((trifluoromethyl)sulfinyl)benzene exhibited promising results with IC values as low as 0.0027 µM for some derivatives .

- Cytotoxicity Assays : Cytotoxicity studies conducted on Vero cell lines revealed that certain derivatives had high CC values, indicating lower toxicity and better safety profiles compared to other tested compounds .

Research Findings

While direct studies on 1-Chloro-2-((trifluoromethyl)sulfinyl)benzene are scarce, its structural analogs suggest a potential for significant biological activities. The presence of the trifluoromethyl group is crucial for enhancing the pharmacological properties of related compounds. Future research should focus on:

- Synthesis and Characterization : Developing new synthetic routes to enhance yield and purity.

- Biological Evaluation : Conducting comprehensive studies to evaluate antiviral, antibacterial, and anticancer activities.

- Mechanistic Studies : Understanding the interaction mechanisms at a molecular level to optimize therapeutic applications.

Q & A

Basic Questions

Q. What are the key structural identifiers and spectroscopic techniques for characterizing 1-Chloro-2-((trifluoromethyl)sulfinyl)benzene?

- Answer : The compound can be identified using its CAS No. 350985-43-2 and molecular formula C₇H₄ClF₃OS (MW: 228.62 g/mol) . Key spectroscopic methods include:

- NMR : Analyze chemical shifts for the sulfinyl group (S=O) and trifluoromethyl (-CF₃) protons.

- IR : Detect S=O stretching vibrations (~1050–1200 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns using the InChIKey (XKJYSAQYZJTLLB-UHFFFAOYSA-N) .

Q. What synthetic strategies are recommended for introducing the trifluoromethylsulfinyl group onto chlorobenzene derivatives?

- Answer : The sulfinyl group can be introduced via oxidation of corresponding sulfides (e.g., using m-CPBA) or nucleophilic substitution with sulfinyl chloride intermediates. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-oxidation to sulfones . For example, highlights the use of controlled stoichiometry and low temperatures for analogous sulfide-to-sulfinyl conversions.

Q. How does the compound’s stability vary under different storage conditions?

- Answer : The sulfinyl group is sensitive to moisture and light. Storage recommendations include:

- Temperature : –20°C in inert atmosphere (Ar/N₂).

- Solvent : Anhydrous DCM or THF to prevent hydrolysis.

- Handling : Use amber vials to minimize photodegradation .

Advanced Questions

Q. What mechanistic insights explain the electronic effects of the sulfinyl and trifluoromethyl groups on aromatic substitution reactions?

- Answer : The electron-withdrawing trifluoromethyl (-CF₃) and sulfinyl (S=O) groups deactivate the benzene ring, directing electrophilic substitution to the para position relative to the sulfinyl group. Computational studies (e.g., DFT) can quantify the Hammett σ constants for these substituents, predicting reactivity in reactions like nitration or halogenation .

Q. How can computational chemistry (e.g., DFT) predict the regioselectivity of nucleophilic attacks on this compound?

- Answer : Density Functional Theory (DFT) calculations model the electron density distribution and Fukui indices to identify electrophilic/nucleophilic sites. For instance, the sulfinyl oxygen may act as a hydrogen bond acceptor, influencing reaction pathways in catalytic systems .

Q. What are the challenges in crystallizing 1-Chloro-2-((trifluoromethyl)sulfinyl)benzene, and how can they be addressed?

- Answer : The compound’s flexibility (due to the sulfinyl group) and halogen bonding potential complicate crystallization. Strategies include:

- Solvent Selection : Use low-polarity solvents (e.g., hexane/ethyl acetate mixtures).

- Temperature Gradients : Slow cooling from saturated solutions.

- Co-crystallization : Add stabilizing agents (e.g., crown ethers) .

Methodological Tables

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | C₇H₄ClF₃OS | |

| CAS No. | 350985-43-2 | |

| Key IR Peaks | S=O (~1100 cm⁻¹), C-F (~1200 cm⁻¹) | |

| Preferred Oxidation Method | m-CPBA in DCM at 0°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.